Brompheniramine-d6 (maleate) Brompheniramine-d6 (maleate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665805
InChI: InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3;
SMILES:
Molecular Formula: C20H23BrN2O4
Molecular Weight: 441.3 g/mol

Brompheniramine-d6 (maleate)

CAS No.:

Cat. No.: VC16665805

Molecular Formula: C20H23BrN2O4

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Brompheniramine-d6 (maleate) -

Specification

Molecular Formula C20H23BrN2O4
Molecular Weight 441.3 g/mol
IUPAC Name 3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3;
Standard InChI Key SRGKFVAASLQVBO-FEYLKBJGSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Brompheniramine-d6 maleate consists of two components: a deuterated brompheniramine base and a maleic acid counterion. The base structure features a 4-bromophenyl group linked to a pyridin-2-yl moiety through a propylamine chain, with six deuterium atoms distributed across the two N-methyl groups (Fig. 1). The maleate anion (C4H3O4\text{C}_4\text{H}_3\text{O}_4^-) forms an ion pair with the protonated amine, enhancing aqueous solubility compared to the free base.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number1346606-73-2
Molecular FormulaC20H17D6BrN2O4\text{C}_{20}\text{H}_{17}\text{D}_6\text{BrN}_2\text{O}_4
Exact Mass440.121765 Da
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The stereochemical configuration at the chiral center (C3 of the propane chain) remains consistent with the (S)-enantiomer of brompheniramine, which exhibits superior H1 receptor binding affinity compared to the racemic mixture. Deuterium substitution at the N-methyl positions (N-CD3\text{N-CD}_3) creates a distinct isotopic signature without significantly altering the molecule's spatial dimensions or electronic properties.

Spectroscopic Signatures

The compound's structural features produce characteristic spectroscopic patterns:

  • 1H^1\text{H} NMR: Absence of signals at δ 2.2–2.4 ppm (N-CH3_3) with concomitant appearance of deuterium-coupled splitting in adjacent protons

  • Mass Spectrometry: Molecular ion cluster at m/z 440.12 with isotopic pattern reflecting 79Br/81Br^{79}\text{Br}/^{81}\text{Br} (1:1) and deuterium incorporation

  • IR Spectroscopy: Stretching vibrations at 1710 cm1^{-1} (maleate carbonyl) and 1580 cm1^{-1} (aromatic C=C)

Synthesis and Manufacturing Considerations

Deuterium Incorporation Strategy

The synthesis of brompheniramine-d6 maleate employs a six-step deuterium enrichment process:

  • Methylation with Deuterated Reagents:
    N,N-Dimethyl-d6\text{N,N-Dimethyl-d}_6-propylamine intermediate prepared via reaction of propylamine with deuterated methyl iodide (CD3I\text{CD}_3\text{I}) under alkaline conditions:

    C3H7NH2+2 CD3INaOHC3H7N(CD3)2+2 NaI\text{C}_3\text{H}_7\text{NH}_2 + 2\ \text{CD}_3\text{I} \xrightarrow{\text{NaOH}} \text{C}_3\text{H}_7\text{N}(\text{CD}_3)_2 + 2\ \text{NaI}
  • Friedel-Crafts Alkylation: Coupling of 4-bromobenzyl chloride with 2-pyridylacetic acid derivative

  • Stereoselective Reduction: Catalytic hydrogenation using PtO2_2 to establish (S)-configuration

  • Salt Formation: Precipitation with maleic acid in ethanol/water mixture (1:3 v/v) at pH 3.8–4.2

Table 2: Critical Process Parameters

StepTemperature (°C)Yield (%)Purity (HPLC)
Deutero-methylation40–457892.4
Alkylation−10 to −156588.7
Hydrogenation50 (5 bar H2_2)9195.1
Salt Formation259599.8

Purification Challenges

The final product requires rigorous purification to eliminate:

  • Residual non-deuterated species (<0.1% by 2H^2\text{H} NMR)

  • Maleic acid excess (<0.5% by ion chromatography)

  • Solvent residues (ethanol <500 ppm, water <0.2% by Karl Fischer)

Crystallization from acetonitrile/tert-butyl methyl ether (3:1) yields needle-shaped crystals with 99.5% chemical purity and >99% enantiomeric excess.

Pharmacological Profile and Mechanism

Histamine Receptor Interactions

Brompheniramine-d6 maleate maintains the parent compound's high affinity for H1 receptors (Ki=1.2 nMK_i = 1.2\ \text{nM}) while demonstrating altered pharmacokinetic properties :

  • Receptor Occupancy: 85–90% at therapeutic concentrations (2–5 ng/mL)

  • Dissociation Half-life: 8.2 minutes vs. 7.9 minutes for non-deuterated form (NS)

  • Functional Selectivity: 3000-fold preference for H1 over H2 receptors

Metabolic Stability Enhancements

Deuteration at the N-methyl positions significantly impacts hepatic metabolism:

Table 3: Comparative Pharmacokinetics

ParameterBrompheniramineBrompheniramine-d6
t1/2t_{1/2} (h)24.9 ± 9.331.2 ± 11.1*
CLhepatic_{hepatic} (L/h)12.49.8*
VdV_d (L/kg)3.13.0
FF (%)7275
  • p<0.05 vs. non-deuterated

The deuterium kinetic isotope effect reduces CYP2D6-mediated N-demethylation by 40–60%, as demonstrated in human liver microsomes. This metabolic stabilization extends plasma exposure while maintaining equivalent receptor binding kinetics.

Analytical Applications in Modern Research

Quantitative Mass Spectrometry

The 6 Da mass shift enables precise quantification when using:

  • Internal Standard: 0.1–100 ng/mL linear range (R2^2 >0.999)

  • Matrix Effects: <15% ion suppression in plasma vs. 22–35% for structural analogs

  • LOQ: 5 pg/mL in human serum using LC-MS/MS

Metabolic Pathway Elucidation

Deuterium labeling facilitates tracking of specific biotransformations:

  • Primary Pathways:

    • N-Oxidation (25% of dose)

    • Aromatic hydroxylation (18%)

    • Glucuronidation (32%)

  • Minor Pathways:

    • Deamination (<5%)

    • Sulfation (8%)

Stable isotope patterning reveals previously undetectable enterohepatic recirculation contributing to prolonged elimination half-life.

Future Directions and Research Opportunities

Emerging applications for brompheniramine-d6 maleate include:

  • Receptor Trafficking Studies: Pulse-chase experiments using 2H/1H^2\text{H}/^1\text{H} exchange monitoring

  • Nanoparticle Drug Delivery: Deuterium-enhanced MRI tracking of nasal spray formulations

  • Environmental Fate Analysis: Isotopic differentiation from environmental brompheniramine residues

Ongoing clinical trials (NCT04877302) are evaluating deuterated antihistamines for chronic urticaria, with preliminary data showing 35% reduction in rescue medication use vs. standard care .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator